
(Cyclopentane-1,1-diyl)dimethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclopentane-1,1-diyl)dimethanethiol is an organic compound characterized by a cyclopentane ring with two methanethiol groups attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentane-1,1-diyl)dimethanethiol typically involves the reaction of cyclopentane derivatives with thiol-containing reagents. One common method is the reaction of cyclopentane-1,1-diyldimethanol with thiol reagents under acidic or basic conditions to replace the hydroxyl groups with thiol groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Cyclopentane-1,1-diyl)dimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives with reduced sulfur functionalities.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing other functional groups on the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonyl chlorides under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Cyclopentane derivatives with reduced sulfur functionalities.
Substitution: Cyclopentane derivatives with various substituted groups.
Aplicaciones Científicas De Investigación
(Cyclopentane-1,1-diyl)dimethanethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Cyclopentane-1,1-diyl)dimethanethiol involves its interaction with molecular targets through its thiol groups. These groups can form covalent bonds with various biomolecules, including proteins and enzymes, potentially altering their function. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and terminate radical chain reactions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane-1,1-diyldimethanol: Similar structure but with hydroxyl groups instead of thiol groups.
Cyclopentane-1,3-diyl derivatives: Compounds with similar cyclopentane rings but different substitution patterns.
Propiedades
Número CAS |
56472-18-5 |
|---|---|
Fórmula molecular |
C7H14S2 |
Peso molecular |
162.3 g/mol |
Nombre IUPAC |
[1-(sulfanylmethyl)cyclopentyl]methanethiol |
InChI |
InChI=1S/C7H14S2/c8-5-7(6-9)3-1-2-4-7/h8-9H,1-6H2 |
Clave InChI |
IYMHQXPERHDAIT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CS)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


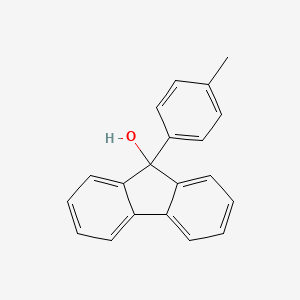
![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)
![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
![1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B14635050.png)
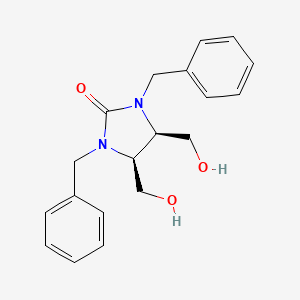
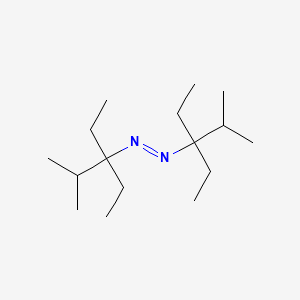

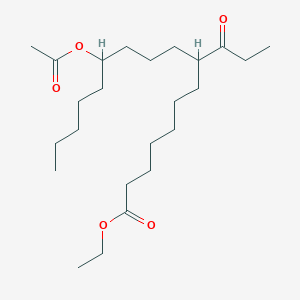
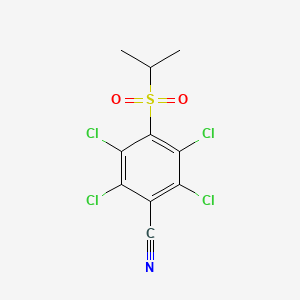
![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)

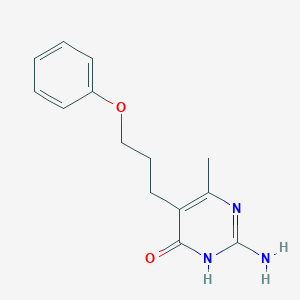
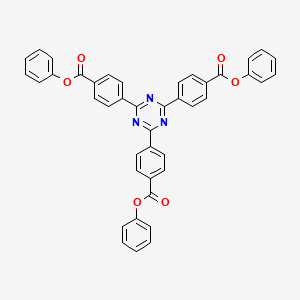
![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)
